![molecular formula C27H27N3O3 B2927899 4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one CAS No. 955490-27-4](/img/structure/B2927899.png)
4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one
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Overview
Description
The compound is a complex organic molecule with several functional groups, including a benzodiazole ring and a pyrrolidinone ring. These types of compounds are often used in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure .Chemical Reactions Analysis
Again, without specific information, it’s hard to predict the chemical reactions this compound might undergo. Its reactivity would be influenced by the functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. These might include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Synthesis and Chemical Properties
This compound is part of a broader class of compounds studied for their unique chemical properties and synthetic pathways. For instance, compounds with similar structural features have been synthesized and evaluated for their antimicrobial activities, demonstrating the potential of these molecules in developing new antimicrobial agents (Wardkhan et al., 2008). The synthesis of such compounds often involves complex reactions, offering insights into the reactivity of different functional groups and the creation of novel molecules with potential biological applications.
Antimicrobial Activities
Research has shown that derivatives with similar structural frameworks exhibit significant antimicrobial properties. This indicates the potential of the compound for applications in combating microbial infections. The methodology for assessing antimicrobial activity involves in vitro testing against various bacterial and fungal strains, providing a basis for further exploration of these compounds as antimicrobial agents (Wardkhan et al., 2008).
Molecular Docking and Activity Analysis
Molecular docking studies have been conducted on compounds with similar structures to understand their interactions with biological targets. Such studies offer insights into the potential biological activities of these compounds, including their role as enzyme inhibitors or receptor ligands. This approach helps in predicting the efficacy of these molecules in various therapeutic applications, even though the specific compound might not have been directly studied for its binding affinity to biological molecules (Karayel, 2021).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[1-[2-(2-methoxyphenoxy)ethyl]benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O3/c1-19-11-13-21(14-12-19)30-18-20(17-26(30)31)27-28-22-7-3-4-8-23(22)29(27)15-16-33-25-10-6-5-9-24(25)32-2/h3-14,20H,15-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCYHDJCTYWGRKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC=CC=C5OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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